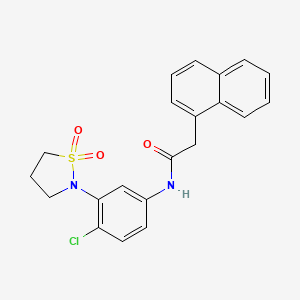![molecular formula C21H28N2O3S B2761483 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide CAS No. 899976-29-5](/img/structure/B2761483.png)
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features an adamantane core structure Adamantane derivatives are known for their unique three-dimensional diamond-like framework, which imparts significant stability and rigidity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps, starting from adamantane derivatives One common approach is the functionalization of the adamantane core to introduce the carboxamide group This can be achieved through reactions such as Friedel-Crafts acylation followed by amide formation
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods would be critical in ensuring the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxamide group.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane core can lead to the formation of adamantanone derivatives, while reduction of the carboxamide group can yield primary amines.
Aplicaciones Científicas De Investigación
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The 1,1-dioxothiazinan-2-yl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The carboxamide group can also interact with polar residues in the target protein, contributing to the overall binding energy.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.
Carboxamide derivatives: Compounds like benzamide and acetamide, which have various pharmaceutical applications.
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide is unique due to the combination of its adamantane core and the 1,1-dioxothiazinan-2-yl group. This combination imparts unique physicochemical properties, such as high stability and specific binding interactions, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-3-5-19(6-4-18)23-7-1-2-8-27(23,25)26/h3-6,15-17H,1-2,7-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAZFDXSNSMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2761403.png)

![N-[2-(2-Phenylethyl)cyclopentyl]but-2-ynamide](/img/structure/B2761407.png)
![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)
![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2761418.png)

![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)
